2,6-Difluorophenylacetic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

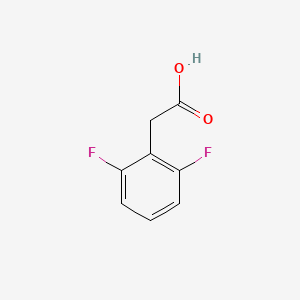

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,6-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGDCKXBUZFEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234132 | |

| Record name | 2,6-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-28-6 | |

| Record name | 2,6-Difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,6-Difluorophenylacetic acid. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and material science. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and logical diagrams to illustrate synthetic pathways and experimental workflows.

Core Physical Properties

This compound is a white crystalline solid at room temperature. The introduction of two fluorine atoms ortho to the acetic acid moiety significantly influences its electronic properties and, consequently, its physical and chemical characteristics.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1] |

| Melting Point | 100-102 °C | |

| Boiling Point | 219 °C (estimated) | |

| Density | 1.301 g/cm³ (estimated) | |

| pKa | Estimated to be between 2.34 and 4.31 | |

| Solubility | Soluble in methanol; expected to have some solubility in water and other polar organic solvents like DMSO. | [2][3] |

| CAS Number | 85068-28-6 | [1] |

| InChI Key | FUGDCKXBUZFEON-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)Cc1c(F)cccc1F |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are provided below. These are generalized procedures based on standard laboratory practices.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range.

Determination of Boiling Point (Distillation Method)

As the boiling point is an estimate, this protocol outlines a standard method for its experimental determination.

Methodology:

-

A suitable quantity of this compound is placed in a round-bottom flask.

-

A distillation apparatus is assembled, including a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and the vapor temperature stabilizes. This stable temperature is the boiling point.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents can be performed as follows.

Methodology:

-

Add approximately 10 mg of this compound to a test tube.

-

Add 1 mL of the solvent to be tested (e.g., water, methanol, ethanol, DMSO) to the test tube.

-

Vigorously shake the test tube for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, it is considered soluble. If it partially dissolves, it is slightly soluble, and if no significant dissolution is observed, it is considered insoluble.

-

For a more quantitative measure, a saturated solution can be prepared, and the concentration can be determined using techniques like UV-Vis spectroscopy or HPLC after calibration.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology:

-

A known mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[4][5]

Visualizations

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows relevant to this compound.

Caption: Experimental workflow for determining the physical properties of this compound.

This compound serves as a precursor in the synthesis of various other chemical entities. The diagrams below illustrate its role in two such synthetic pathways.

Caption: Synthetic pathway from this compound to α-azidoacetophenones.

References

An In-depth Technical Guide to 2,6-Difluorophenylacetic Acid (CAS: 85068-28-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorophenylacetic acid is a fluorinated aromatic carboxylic acid with the CAS number 85068-28-6. This whitepaper serves as a comprehensive technical guide, consolidating available data on its physicochemical properties, synthesis, and analytical methods. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and agrochemical research. While its structural analogues are known to possess anti-inflammatory and analgesic properties, a detailed biological characterization of this compound itself is not extensively documented in publicly available literature. This guide presents the current knowledge and provides a framework for future investigation into its potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 85068-28-6 | [1] |

| Molecular Formula | C₈H₆F₂O₂ | [2][3] |

| Molecular Weight | 172.13 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 100-102 °C | [1] |

| InChI | InChI=1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | [2][3] |

| InChIKey | FUGDCKXBUZFEON-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C(=C1)F)CC(=O)O)F | [3] |

Synthesis and Chemical Reactions

General Synthetic Approach

A plausible, though not explicitly detailed, synthetic pathway could involve the following conceptual steps:

Known Chemical Reactions

This compound serves as a precursor in the synthesis of more complex molecules. For instance, it has been used in the preparation of:

These applications highlight its utility in introducing the 2,6-difluorophenylacetyl moiety into larger scaffolds, a common strategy in the development of bioactive compounds. The fluorine atoms can enhance metabolic stability and binding affinity.[5]

Biological Activity and Mechanism of Action

Currently, there is a notable lack of published research specifically detailing the biological activity and mechanism of action of this compound. However, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential for similar pharmacological effects.

Hypothetical Mechanism of Action

Based on the mechanism of other phenylacetic acid derivatives, it is hypothesized that this compound could act as an inhibitor of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

References

- 1. This compound | 85068-28-6 [chemicalbook.com]

- 2. This compound | CAS: 85068-28-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure of 2,6-Difluorophenylacetic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-difluorophenylacetic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties and biological activity, making it a subject of interest for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound (CAS No. 85068-28-6) is a white crystalline solid with the chemical formula C₈H₆F₂O₂.[1] Its structure consists of a phenylacetic acid backbone with two fluorine atoms substituted at the 2 and 6 positions of the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₂ | [2][3] |

| Molecular Weight | 172.13 g/mol | |

| CAS Number | 85068-28-6 | [2] |

| IUPAC Name | 2-(2,6-difluorophenyl)acetic acid | |

| Melting Point | 100-102 °C | [1] |

| Appearance | White crystalline powder | |

| Canonical SMILES | C1=CC(=C(C(=C1)F)CC(=O)O)F | |

| InChI | InChI=1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | [2] |

| InChIKey | FUGDCKXBUZFEON-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns. The mass spectrum available from the NIST WebBook provides valuable information for its identification.[2][3]

Table 2: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 172 | 30-40 | [M]⁺ |

| 127 | 100 | [M - COOH]⁺ |

| 109 | < 10 | [C₇H₄F]⁺ |

| 77 | < 5 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a publicly available spectrum with detailed peak assignments was not found, the expected vibrational frequencies can be predicted based on its structure.

Table 3: Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C=O stretch (Carboxylic acid) | 1710-1680 |

| C=C stretch (Aromatic) | 1600-1450 |

| C-F stretch | 1350-1150 |

| C-O stretch | 1320-1210 |

| O-H bend | 1440-1395 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10-12 | 170-175 |

| CH₂ | ~3.7 | 30-35 |

| Aromatic CH (meta) | 6.9-7.1 | 111-113 (t, J ≈ 20 Hz) |

| Aromatic CH (para) | 7.2-7.4 | 129-131 (t, J ≈ 10 Hz) |

| Aromatic C-F | - | 160-162 (dd, J ≈ 250, 10 Hz) |

| Aromatic C-CH₂ | - | 115-117 (t, J ≈ 15 Hz) |

Note: Predicted values are for guidance only and may differ from experimental results. Coupling constants (J) are approximate.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the reaction of 1,2,3-trifluorobenzene with ethyl cyanoacetate.[4] Another general method for the preparation of fluorophenylacetic acids involves the diazotization of a corresponding fluoroaniline, followed by a reaction with vinylidene chloride and subsequent hydrolysis.[5]

Experimental Protocol: A General Method for Fluoro-Substituted Phenylacetic Acids

The following protocol is adapted from a general method for the synthesis of fluorophenylacetic acids and can be applied to the synthesis of the 2,6-difluoro derivative.[5]

Step 1: Diazotization and Addition

-

To a reaction vessel, add the corresponding difluoroaniline and an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for a short period.

-

In a separate flask, prepare a solution of vinylidene chloride in a suitable organic solvent.

-

Slowly add the diazonium salt solution to the vinylidene chloride solution at a controlled temperature, often in the presence of a copper catalyst.

Step 2: Hydrolysis

-

After the addition is complete, allow the reaction to proceed until the starting material is consumed.

-

Extract the organic layer containing the intermediate product.

-

Hydrolyze the intermediate by heating with a strong acid (e.g., sulfuric acid).

-

After hydrolysis, cool the reaction mixture and extract the crude this compound with a suitable organic solvent.

-

Purify the product by recrystallization or column chromatography.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2,6-Difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorophenylacetic acid is a fluorinated aromatic compound primarily recognized as a key synthetic intermediate in the development of pharmaceuticals, notably anti-inflammatory and analgesic agents. While its role as a building block is well-established, a direct and specific mechanism of action for this compound itself is not extensively documented in publicly available literature. This technical guide consolidates the current understanding of its chemical properties and, by drawing parallels with structurally related non-steroidal anti-inflammatory drugs (NSAIDs), delineates hypothesized mechanisms of action. This document provides a comprehensive overview of the experimental protocols necessary to elucidate its potential biological activities, equipping researchers with the framework to investigate its therapeutic promise.

Introduction

This compound (DFPAA) is a carboxylic acid derivative of 1,3-difluorobenzene. Its chemical structure, featuring a phenylacetic acid moiety with two fluorine atoms at the 2 and 6 positions of the phenyl ring, imparts unique electronic properties that are of significant interest in medicinal chemistry. The high electronegativity of fluorine can influence the acidity of the carboxylic acid group and the molecule's overall lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Currently, DFPAA is predominantly utilized as a precursor in the synthesis of more complex active pharmaceutical ingredients. However, its structural resemblance to known NSAIDs, such as diclofenac and flufenamic acid, suggests that it may possess intrinsic anti-inflammatory and analgesic properties. This guide explores the plausible mechanisms through which DFPAA might exert such effects and provides the experimental methodologies to validate these hypotheses.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 85068-28-6 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 100-102 °C[1] |

| SMILES | C1=CC(=C(C(=C1)F)CC(=O)O)F |

| InChI Key | FUGDCKXBUZFEON-UHFFFAOYSA-N |

Hypothesized Mechanisms of Action

Based on the structural characteristics of DFPAA and the known mechanisms of phenylacetic acid-derived NSAIDs, two primary pathways are proposed for its potential anti-inflammatory and analgesic effects: inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

The most common mechanism of action for NSAIDs is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of prostaglandin synthesis, particularly prostaglandin E2 (PGE2), is a hallmark of anti-inflammatory and analgesic activity.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant activation of NF-κB is implicated in a variety of inflammatory diseases. Some anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Experimental Protocols

To investigate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

This assay determines the ability of DFPAA to inhibit the activity of COX-1 and COX-2 enzymes.

-

Objective: To quantify the IC50 values of DFPAA for COX-1 and COX-2.

-

Methodology: A common method is a colorimetric or fluorometric inhibitor screening assay.[2][3] The peroxidase activity of COX is monitored by the appearance of an oxidized chromophore.

-

Reagents: COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme (cofactor), a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), assay buffer, and DFPAA at various concentrations.

-

Procedure:

-

In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add DFPAA at a range of concentrations to the inhibitor wells.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the change in absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of DFPAA compared to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

This assay measures the downstream effect of COX inhibition by quantifying the production of PGE2 in cells.

-

Objective: To determine if DFPAA reduces the production of PGE2 in a cellular context.

-

Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method.[4]

-

Cell Culture: Use a relevant cell line (e.g., macrophages like RAW 264.7) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of DFPAA.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure:

-

A 96-well plate is coated with an antibody specific for PGE2.

-

Samples and standards are added to the wells.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured, and the concentration of PGE2 is determined by comparison to a standard curve.

-

-

Data Analysis: Compare the PGE2 levels in DFPAA-treated cells to the stimulated control cells.

-

This assay assesses the effect of DFPAA on the activation and nuclear translocation of NF-κB.

-

Objective: To determine if DFPAA inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

-

Methodology: High-content screening using immunofluorescence microscopy is a powerful technique.[5][6]

-

Cell Culture and Treatment: Seed cells (e.g., HeLa or macrophages) on a multi-well imaging plate. Stimulate the cells with an activator of the NF-κB pathway (e.g., TNF-α) with and without DFPAA.

-

Immunofluorescence Staining:

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with a fluorescent dye (e.g., DAPI).

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus and cytoplasm.

-

-

Data Analysis: Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of NF-κB translocation.

-

In Vivo Assays

This is a widely used model for screening peripheral analgesic activity.[7][8]

-

Objective: To evaluate the analgesic effect of DFPAA in a model of visceral pain.

-

Methodology:

-

Animals: Typically mice.

-

Procedure:

-

Administer DFPAA or a vehicle control to the animals (e.g., orally or intraperitoneally).

-

After a set period, inject a dilute solution of acetic acid into the peritoneal cavity.

-

Observe the animals and count the number of "writhes" (a characteristic stretching behavior) over a defined time period.

-

-

Data Analysis: Compare the number of writhes in the DFPAA-treated group to the control group. A significant reduction indicates an analgesic effect.

-

This is a classic model for evaluating acute inflammation.[8][9]

-

Objective: To assess the anti-inflammatory activity of DFPAA.

-

Methodology:

-

Animals: Typically rats or mice.

-

Procedure:

-

Administer DFPAA or a vehicle control.

-

Inject a solution of carrageenan into the sub-plantar region of one of the hind paws.

-

Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer.

-

-

Data Analysis: Calculate the percentage of inhibition of edema in the DFPAA-treated group compared to the control group.

-

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in a clear and structured format for easy comparison.

Table 2: In Vitro Activity of this compound (Hypothetical Data)

| Assay | Endpoint | Value (e.g., µM) |

| COX-1 Inhibition | IC50 | To be determined |

| COX-2 Inhibition | IC50 | To be determined |

| PGE2 Production | IC50 | To be determined |

| NF-κB Translocation | IC50 | To be determined |

Table 3: In Vivo Activity of this compound (Hypothetical Data)

| Assay | Dose (mg/kg) | % Inhibition of Writhing | % Inhibition of Paw Edema |

| Acetic Acid-Induced Writhing | Dose 1 | To be determined | - |

| Dose 2 | To be determined | - | |

| Carrageenan-Induced Paw Edema | Dose 1 | - | To be determined |

| Dose 2 | - | To be determined |

Conclusion

While this compound is currently established as a valuable synthetic intermediate, its own therapeutic potential remains largely unexplored. Based on its structural similarity to known NSAIDs, it is plausible that DFPAA may exert anti-inflammatory and analgesic effects through the inhibition of COX enzymes and/or the modulation of the NF-κB signaling pathway. The experimental protocols detailed in this guide provide a robust framework for systematically investigating these hypothesized mechanisms of action. Elucidation of the biological activities of DFPAA could unveil a new therapeutic agent and provide valuable insights for the design of novel anti-inflammatory and analgesic drugs. Further research into its specific molecular targets and pathways is strongly encouraged.

References

- 1. This compound | 85068-28-6 [chemicalbook.com]

- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. file.elabscience.com [file.elabscience.com]

- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Fluorinated Phenylacetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated phenylacetic acids and their derivatives represent a versatile class of small molecules with a broad spectrum of biological activities. The introduction of fluorine atoms into the phenylacetic acid scaffold can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, leading to enhanced potency and altered selectivity for various biological targets. This technical guide provides an in-depth overview of the diverse biological activities of these compounds, including their anti-inflammatory, anticancer, herbicidal, antimicrobial, and neuroprotective effects. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of reported activities and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Phenylacetic acids are a well-established scaffold in medicinal chemistry and agrochemistry. The strategic incorporation of fluorine, a bioisostere of hydrogen with unique electronic properties, has been a successful strategy to optimize the biological profile of many lead compounds.[1] Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can influence molecular conformation, pKa, and interactions with biological targets, often leading to improved efficacy and a more favorable pharmacokinetic profile.[2] This guide explores the diverse biological applications of fluorinated phenylacetic acids, providing researchers with the necessary information to design and evaluate new analogues.

Key Biological Activities and Mechanisms of Action

Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant application of fluorinated phenylacetic acid derivatives is in the development of herbicides. These compounds can act as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway in plants.[3] Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis.[4] The subsequent photo-destruction of chlorophyll results in the characteristic bleaching of plant tissues and ultimately, plant death.[5]

The general mechanism involves the binding of the inhibitor to the active site of the HPPD enzyme, preventing the binding of its natural substrate, 4-hydroxyphenylpyruvate.

Anticancer Activity

Derivatives of fluorinated phenylacetic acid have demonstrated promising anticancer properties. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells.[6] The precise mechanisms are varied but can include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[6][7]

Anti-inflammatory Activity

Fluorinated phenylacetic acids have been investigated for their anti-inflammatory properties, functioning similarly to non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] The proposed mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation. Some phenylacetic acid derivatives have also been shown to bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain, suggesting alternative or additional mechanisms of action.[10]

Antimicrobial Activity

The antimicrobial potential of fluorinated phenylacetic acids has also been explored. The introduction of fluorine can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.[11] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[11][12][13] The mechanisms can involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation.[12]

Neuroprotective Effects

Emerging research suggests that fluorinated compounds, including derivatives of other core structures, can exhibit neuroprotective properties.[14][15] While specific studies on fluorinated phenylacetic acids in this area are less common, the general principles of neuroprotection, such as reducing oxidative stress and inflammation, are relevant.[16] For example, some phenolic acids have been shown to protect neuronal cells from damage by scavenging reactive oxygen species (ROS) and modulating inflammatory pathways within the central nervous system.[16]

Quantitative Data Summary

The following tables summarize the reported quantitative biological activity data for various fluorinated phenylacetic acid derivatives and related compounds.

Table 1: Herbicidal Activity (HPPD Inhibition)

| Compound | Target | Assay | IC50 / Ki (µM) | Reference |

| Mesotrione (commercial standard) | Arabidopsis thaliana HPPD | Coupled enzyme assay | Ki = 0.013 | [3] |

| Compound I12 (aryloxyacetic acid derivative) | Arabidopsis thaliana HPPD | Coupled enzyme assay | Ki = 0.011 | [3] |

| Compound I23 (aryloxyacetic acid derivative) | Arabidopsis thaliana HPPD | Coupled enzyme assay | Ki = 0.012 | [3] |

| Tembotrione | Human HPPD | Whole-cell colorimetric bioassay | IC50 = 0.610 ± 0.015 | [17] |

| Nitisinone | Human HPPD | Whole-cell colorimetric bioassay | IC50 = 0.244 ± 0.071 | [17] |

| Sulcotrione | Human HPPD | Whole-cell colorimetric bioassay | IC50 = 0.187 ± 0.037 | [17] |

Table 2: Anticancer Activity (Cytotoxicity)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | MTT Assay | 52 | [6] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | MTT Assay | 80 | [6] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast Carcinoma) | MTT Assay | 100 | [6] |

| Imatinib (reference drug) | PC3 (Prostate Carcinoma) | MTT Assay | 40 | [6] |

| Imatinib (reference drug) | MCF-7 (Breast Carcinoma) | MTT Assay | 98 | [6] |

| Fluoro isocombretastatin 7k | SR (Leukemia) | Cytotoxicity Assay | GI50 = 0.015 | [7] |

| Fluoro isocombretastatin 7k | HL-60(TB) (Leukemia) | Cytotoxicity Assay | GI50 = 0.023 | [7] |

| Fluoro isocombretastatin 7k | MDA-MB-435 (Melanoma) | Cytotoxicity Assay | GI50 = 0.019 | [7] |

Table 3: Antimicrobial Activity

| Compound | Organism | Assay | MIC (µg/mL) | Reference |

| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | Vibrio parahaemolyticus | Broth Microdilution | 100 | [12] |

| 2-fluoro-5-iodophenylboronic acid (FIPBA) | Vibrio parahaemolyticus | Broth Microdilution | 100 | [12] |

| 4-iodophenylboronic acid | Vibrio parahaemolyticus | Broth Microdilution | 200 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

HPPD Inhibition Assay (Coupled Enzyme Assay)[4][15]

Principle: The activity of HPPD is determined by monitoring the formation of its product, homogentisate (HGA), which is subsequently converted by homogentisate 1,2-dioxygenase (HGD) to maleylacetoacetate. The increase in absorbance due to the formation of maleylacetoacetate is measured spectrophotometrically at 318 nm.

Materials:

-

Recombinant HPPD enzyme

-

Recombinant HGD enzyme

-

4-hydroxyphenylpyruvate (HPPA) substrate

-

FeSO4

-

Sodium ascorbate

-

HEPES buffer (pH 7.0)

-

96-well UV-transparent microplates

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing 20 mM HEPES (pH 7.0), 0.1 mM FeSO4, and 2 mM sodium ascorbate.

-

Add a suitable amount of HGD to the reaction mixture.

-

Add varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) to the wells of the microplate. Include a vehicle control (solvent only).

-

Add the HPPA substrate to the wells.

-

Initiate the reaction by adding the HPPD enzyme to each well.

-

Immediately monitor the change in absorbance at 318 nm at 25°C for a set period (e.g., 10 minutes) using a microplate reader.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For Ki determination, perform the assay at different substrate concentrations.

Cytotoxicity Assay (MTT Assay)[18][19][20]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., PC3, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds (fluorinated phenylacetic acid derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rodents)[9][12][14]

Principle: This in vivo model is used to assess the anti-inflammatory activity of compounds. Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

-

Rats or mice

-

Carrageenan solution (e.g., 1% in sterile saline)

-

Test compounds

-

Vehicle control (e.g., saline or a suitable solvent)

-

Positive control (e.g., a known NSAID like indomethacin)

-

Plethysmometer or digital calipers to measure paw volume/thickness

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups: vehicle control, positive control, and test compound groups (at various doses).

-

Administer the test compounds, vehicle, or positive control to the respective groups via a suitable route (e.g., oral gavage or intraperitoneal injection) at a specified time before carrageenan injection.

-

Measure the initial volume or thickness of the right hind paw of each animal.

-

Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[13][21][22]

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Test compounds

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)[23][24]

Principle: This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive stimulation of glutamate receptors, a process known as excitotoxicity, which is implicated in various neurodegenerative diseases.

Materials:

-

Neuronal cell line (e.g., HT22) or primary neurons

-

Cell culture medium

-

96-well cell culture plates

-

Test compounds

-

Glutamate

-

Reagents for a cell viability assay (e.g., MTT or resazurin)

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to attach.

-

Pre-treat the cells with various concentrations of the test compound for a specified period.

-

Induce excitotoxicity by adding a toxic concentration of glutamate to the wells (except for the control wells).

-

Co-incubate the cells with the test compound and glutamate for a defined period (e.g., 24 hours).

-

Assess cell viability using a suitable assay (e.g., MTT assay as described in Protocol 4.2).

-

Calculate the percentage of neuroprotection for each compound concentration by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of fluorinated phenylacetic acids.

Signaling Pathways

Caption: NSAID-induced apoptosis signaling pathways.

Caption: Herbicidal action via HPPD inhibition.

Experimental Workflows

Caption: Workflow for MTT cytotoxicity assay.

References

- 1. Identification of specific genes and pathways involved in NSAIDs-induced apoptosis of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A novel plausible mechanism of NSAIDs-induced apoptosis in cancer cells: the implication of proline oxidase and peroxisome proliferator-activated receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sm.unife.it [sm.unife.it]

- 17. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,6-Difluorophenylacetic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,6-Difluorophenylacetic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectral properties, along with the experimental protocols used for data acquisition.

Mass Spectrometry

The mass spectrum of this compound was obtained using electron ionization (EI), a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

Table 1: Mass Spectrometry Data for this compound

| Adduct/Fragment | m/z (Predicted) | Source |

| [M]+ | 172.03303 | PubChem[1] |

| [M+H]+ | 173.04086 | PubChem[1] |

| [M+Na]+ | 195.02280 | PubChem[1] |

| [M-H]- | 171.02630 | PubChem[1] |

| Molecular Ion (M+) | 172 | NIST[2] |

| Base Peak | 127 | NIST[2] |

Experimental Protocol: Electron Ionization Mass Spectrometry (General)

A solid probe is typically used to introduce the sample of this compound into the high-vacuum source of the mass spectrometer. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded by a beam of electrons with a standard energy of 70 eV. This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorptions for the carboxylic acid and the substituted benzene ring.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1625, ~1590 | C=C stretch (Aromatic ring) |

| ~1470 | C-H bend (Methylene group) |

| ~1240 | C-O stretch (Carboxylic acid) |

| ~1050 | C-F stretch |

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy (General)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good contact between the sample and the crystal. An infrared beam is passed through the crystal, and at the point of contact with the sample, an evanescent wave penetrates a small distance into the sample. The absorption of specific infrared frequencies by the sample is detected and converted into an infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | m | 1H | H-4 |

| ~7.00 | t | 2H | H-3, H-5 |

| ~3.80 | s | 2H | CH₂ |

| ~11.0 | br s | 1H | COOH |

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS). The aromatic protons (H-3, H-4, H-5) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | COOH |

| ~162 (t) | C-2, C-6 (C-F) |

| ~131 (t) | C-4 |

| ~115 (t) | C-1 |

| ~112 (d) | C-3, C-5 |

| ~35 | CH₂ |

Note: The signals for the fluorine-bearing carbons (C-1, C-2, C-6) and their adjacent carbons (C-3, C-4, C-5) will appear as multiplets (typically triplets or doublets) due to carbon-fluorine coupling.

Experimental Protocol: NMR Spectroscopy (General)

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added. The sample is placed in the NMR spectrometer, which subjects it to a strong, uniform magnetic field. The sample is then irradiated with radiofrequency pulses. The absorption of energy by the ¹H and ¹³C nuclei is detected and processed to generate the NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum by removing carbon-proton coupling.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound using multiple spectroscopic techniques.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

A Comprehensive Technical Guide to the Solubility of 2,6-Difluorophenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,6-Difluorophenylacetic acid, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents. This guide is intended to empower researchers to generate precise and reliable solubility data tailored to their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for any solubility studies.

| Property | Value |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Melting Point | 100-102 °C |

| Appearance | White to off-white crystalline powder |

| CAS Number | 85068-28-6 |

Solubility Data in Organic Solvents

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. Qualitative descriptions for similar compounds suggest slight solubility in dimethyl sulfoxide (DMSO) and methanol. For instance, the related compound 2,6-difluorophenol shows a solubility of 50 mg/mL in ethanol. However, for precise formulation and process development, experimental determination is essential.

The following table is provided as a template for researchers to populate with their experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the clear filtrate is quantified using a suitable analytical method.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Experimental Workflow

An In-depth Technical Guide to the Thermogravimetric Analysis of 2,6-Difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for the characterization of 2,6-Difluorophenylacetic acid. Given the limited publicly available experimental TGA data for this specific compound, this document outlines a robust experimental protocol and discusses anticipated thermal decomposition behaviors based on the known properties of similar halogenated and non-halogenated phenylacetic acid derivatives.

Introduction to Thermogravimetric Analysis in Pharmaceutical Development

Thermogravimetric analysis is a cornerstone of thermal analysis techniques, offering critical insights into the thermal stability and composition of pharmaceutical compounds.[1][2] By precisely measuring changes in a sample's mass as a function of temperature or time in a controlled atmosphere, TGA can determine key parameters such as decomposition temperatures, moisture and solvent content, and the kinetics of degradation.[3][4] For active pharmaceutical ingredients (APIs) like this compound, understanding thermal stability is paramount for defining safe manufacturing and storage conditions, ensuring product quality, and supporting formulation development.[1]

This compound (C₈H₆F₂O₂) is a fluorinated aromatic carboxylic acid with a molecular weight of 172.13 g/mol and a melting point in the range of 100-102 °C.[5][6] Its chemical structure, featuring two highly electronegative fluorine atoms on the phenyl ring, is expected to significantly influence its thermal behavior.

Predicted Thermal Decomposition Profile

While specific experimental data is not available, the thermal decomposition of this compound can be predicted based on the behavior of related compounds. The primary decomposition event for many carboxylic acids is decarboxylation, the loss of carbon dioxide (CO₂).[1] The strong carbon-fluorine bond (~485 kJ/mol) suggests that the C-F bonds will likely remain intact during the initial stages of thermal degradation.[7]

A hypothesized decomposition pathway would likely involve an initial decarboxylation step, followed by the fragmentation of the resulting difluorotoluene intermediate at higher temperatures.

Experimental Protocol for Thermogravimetric Analysis

This section details a standardized protocol for conducting the TGA of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C is required.[1] The use of inert sample pans, typically platinum or alumina, is recommended.[1] A gas flow controller is essential for maintaining a consistent and inert atmosphere.[1]

3.2. Experimental Conditions

The following table outlines the recommended experimental parameters for the TGA of this compound.

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 5 - 10 mg | Provides a clear TGA signal while minimizing thermal gradients within the sample.[1] |

| Heating Rate | 10 °C/min | A common heating rate that offers good resolution of thermal events.[1] |

| Temperature Range | Ambient to 800°C | Ensures complete decomposition and characterization of any potential residues.[1] |

| Purge Gas | Nitrogen (Inert) | Prevents oxidative decomposition, allowing for the study of inherent thermal stability. |

| Gas Flow Rate | 50 mL/min | Ensures an inert environment and efficiently removes gaseous decomposition products.[1] |

3.3. Procedure

-

Tare the empty sample pan.

-

Accurately weigh 5-10 mg of this compound into the sample pan.

-

Place the sample pan into the TGA instrument.

-

Purge the furnace with nitrogen gas for a minimum of 30 minutes to establish an inert atmosphere.

-

Initiate the heating program from ambient temperature to 800°C at a rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

Data Presentation and Interpretation

The primary output of a TGA experiment is a thermogram, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG curve) can also be plotted to identify the temperatures at which the rate of mass loss is at its maximum.

Hypothetical TGA Data Summary

The following table presents a hypothetical summary of expected quantitative data from the TGA of this compound, based on the anticipated decomposition pathway.

| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) | Associated Process |

| Step 1 | ~150 - 200 | ~220 | ~25.5 | Decarboxylation (Loss of CO₂) |

| Step 2 | >400 | - | >70 | Fragmentation of the aromatic ring |

| Residue at 800°C | - | - | <5 | Carbonaceous residue |

Note: These values are predictive and should be confirmed by experimental analysis.

Visualizing Experimental and Logical Workflows

Experimental Workflow for TGA

The following diagram illustrates the key steps in performing a thermogravimetric analysis of this compound.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Hypothesized Decomposition Pathway

This diagram outlines the predicted thermal decomposition pathway for this compound under inert conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. azom.com [azom.com]

- 3. researchgate.net [researchgate.net]

- 4. tainstruments.com [tainstruments.com]

- 5. This compound | 85068-28-6 [chemicalbook.com]

- 6. This compound 97 85068-28-6 [sigmaaldrich.com]

- 7. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 2,6-Difluorophenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,6-difluorophenylacetic acid represent a promising class of compounds in modern drug discovery, exhibiting a diverse range of biological activities. The strategic incorporation of the 2,6-difluorophenyl moiety can enhance pharmacological properties such as potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the known and potential biological targets of these derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and development in this area. The primary therapeutic areas where these derivatives have shown potential include antibacterial, anticancer, and anti-inflammatory applications.

Antibacterial Activity: Targeting Bacterial Cell Division

A significant focus of research into this compound derivatives has been in the development of novel antibacterial agents. Notably, 2,6-difluorobenzamide derivatives have emerged as potent inhibitors of the bacterial cell division protein, FtsZ.

Biological Target: Filamenting temperature-sensitive mutant Z (FtsZ)

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial protein in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome—the machinery responsible for cell wall synthesis and cell constriction. Inhibition of FtsZ's function disrupts this process, leading to bacterial filamentation and eventual cell death, making it an attractive target for new antibiotics.

Quantitative Data: In Vitro Antibacterial Activity

Several 3-substituted 2,6-difluorobenzamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity. The minimum inhibitory concentration (MIC) is a key metric for assessing the potency of these compounds against various bacterial strains.

| Compound ID | Substitution | Bacillus subtilis (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) |

| 7 | 3-chloroalkoxy | 0.25 - 1 | <10 |

| 12 | 3-bromoalkoxy | 0.25 - 1 | <10 |

| 17 | 3-alkyloxy | 0.25 - 1 | <10 |

These compounds also displayed potent cell division inhibitory activity with MIC values below 1 µg/mL against Bacillus subtilis and Staphylococcus aureus.[1]

Experimental Protocols

FtsZ GTPase Activity Assay (Malachite Green-Based)

This assay quantifies the GTPase activity of FtsZ, which is essential for its polymerization dynamics. Inhibition of this activity is a key indicator of target engagement.

Materials:

-

Purified FtsZ protein

-

GTP solution (10 mM)

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2)

-

Test compounds (2,6-difluorobenzamide derivatives) dissolved in DMSO

-

Malachite Green reagent

Procedure:

-

Prepare reaction mixtures in a 96-well plate containing FtsZ protein in polymerization buffer.

-

Add varying concentrations of the test compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the Malachite Green reagent, which detects the inorganic phosphate released during GTP hydrolysis.

-

Measure the absorbance at approximately 620-650 nm.

-

Calculate the rate of GTP hydrolysis and determine the IC50 value for the inhibitor.

FtsZ Polymerization Assay (Light Scattering)

This method monitors the assembly of FtsZ into protofilaments by measuring changes in right-angle light scattering over time.

Materials:

-

Purified FtsZ protein

-

GTP solution (10 mM)

-

Polymerization buffer

-

Test compounds dissolved in DMSO

-

A fluorometer or spectrophotometer capable of measuring light scattering.

Procedure:

-

Add FtsZ protein and varying concentrations of the test compound to a cuvette containing polymerization buffer.

-

Equilibrate the mixture at 37°C.

-

Initiate polymerization by adding GTP.

-

Monitor the increase in light scattering at a wavelength of 350-400 nm over time.

-

Analyze the polymerization kinetics to determine the effect of the inhibitor on FtsZ assembly.

Signaling Pathway and Experimental Workflow

References

Acidity and pKa of 2,6-Difluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa of 2,6-difluorophenylacetic acid. The document details the theoretical basis for its acidity, comparative data with related compounds, and standardized experimental protocols for pKa determination.

Introduction to Acidity and pKa

The acidity of a compound, quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa (-logKa), is a critical parameter in pharmaceutical sciences. It influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For an acidic compound like this compound, the pKa value indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Factors Influencing the Acidity of this compound

The acidity of this compound is primarily governed by the inductive effect of the fluorine substituents on the phenyl ring. Fluorine is a highly electronegative atom, and its presence at the ortho positions (2 and 6) exerts a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the carboxylate anion formed upon deprotonation by delocalizing the negative charge, thereby increasing the acidity of the carboxylic acid and lowering its pKa value compared to unsubstituted phenylacetic acid.

The spatial arrangement of the fluorine atoms in the 2,6-positions enhances this acid-strengthening effect due to their proximity to the carboxylic acid group.

Quantitative Acidity Data

| Compound | CAS Number | pKa | Reference |

| Phenylacetic acid | 103-82-2 | 4.31 | [1][2] |

| Benzoic acid | 65-85-0 | 4.20 | [3][4] |

| α,α-Difluorophenylacetic acid | 360-03-2 | Not Found | |

| This compound | 85068-28-6 | Not Found |

Note: The pKa of α,α-difluorophenylacetic acid is expected to be lower than that of phenylacetic acid due to the strong inductive effect of the two fluorine atoms on the benzylic carbon.[5] Similarly, this compound is anticipated to be a stronger acid than phenylacetic acid.

Experimental Protocols for pKa Determination

The pKa of a weak acid like this compound can be reliably determined using potentiometric pH titration.[6][7][8]

Principle

A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored as the base is added. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[7]

Materials and Equipment

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beakers and other standard laboratory glassware

Procedure

-

Preparation of the Acid Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the acid solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

-

Fill the buret with the standardized NaOH solution.

-

-

Titration:

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small increments (e.g., 0.5 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.[7]

-

Continue the additions well past the equivalence point (the point of the most rapid pH change).

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve. A first or second derivative plot can be used for greater accuracy.[8]

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.[6][7]

-

Conclusion

This compound is expected to be a moderately strong organic acid due to the electron-withdrawing nature of the two fluorine atoms on the phenyl ring. While a precise pKa value is not documented in readily available literature, it can be determined experimentally using the detailed titration protocol provided. Understanding the acidity of this compound is essential for its application in research and development, particularly in the design and formulation of new pharmaceutical agents.

References

- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. ossila.com [ossila.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Technical Guide: 2,6-Difluorophenylacetic Acid

InChI Key: FUGDCKXBUZFEON-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 2,6-Difluorophenylacetic acid, catering to researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis, and potential applications based on available data.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of two fluorine atoms on the phenyl ring significantly influences its physicochemical properties. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | |

| Molecular Weight | 172.13 g/mol | |

| Melting Point | 100-102 °C | |

| CAS Number | 85068-28-6 | |

| InChI | 1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| SMILES | OC(=O)Cc1c(F)cccc1F |

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. However, a known synthetic route involves the reaction of 1,2,3-Trifluorobenzene with Ethyl cyanoacetate.[1]

A plausible, though not explicitly detailed, synthetic strategy could also involve the oxidation of an appropriate precursor such as 2,6-difluorobenzaldehyde. While protocols for the synthesis of 2,6-difluorobenzaldehyde are available, the subsequent oxidation to the carboxylic acid would require further experimental development.[2][3] Another general approach for synthesizing phenylacetic acids is through a Grignard reaction, for instance, by reacting a suitable benzyl magnesium halide with carbon dioxide.[4]

Below is a conceptual workflow for a potential synthesis route.

Potential Applications in Drug Development

While direct evidence of the biological activity of this compound is limited in the available literature, its derivatives have been investigated for various therapeutic applications. This suggests that the this compound scaffold is of interest in medicinal chemistry.

Precursor for Biologically Active Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, it has been utilized in the synthesis of:

-

Rho kinase inhibitors : These compounds have potential applications in treating cardiovascular diseases such as hypertension.

-

Non-nucleoside inhibitors of HIV-1 reverse transcriptase : These are a class of antiretroviral drugs used in the treatment of HIV/AIDS.

-

α-azidoacetophenones and N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea : These represent chemical scaffolds that can be further elaborated in drug discovery programs.

Relationship to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Phenylacetic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] A prominent example is diclofenac. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[7]

Although there is no direct evidence from the searched literature to suggest that this compound is a potent COX inhibitor, its structural similarity to known NSAIDs makes this a plausible area for further investigation. The fluorine substitutions could potentially modulate the potency, selectivity, and pharmacokinetic properties of the molecule.

The general mechanism of COX inhibition by NSAIDs is depicted in the following signaling pathway diagram.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: 2,6-Difluorophenylacetic Acid in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenylacetic acid (2,6-DFPA) is a fluorinated organic compound with the chemical formula C₈H₆F₂O₂. Its structure, characterized by a phenylacetic acid backbone with two fluorine atoms at the 2 and 6 positions of the phenyl ring, imparts unique chemical and physical properties that make it a valuable building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the technical data and methodologies associated with this compound. The canonical SMILES string for this compound is OC(=O)Cc1c(F)cccc1F.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₂ | |

| Molecular Weight | 172.13 g/mol | |

| CAS Number | 85068-28-6 | |

| Melting Point | 100-102 °C | [1] |

| Appearance | White crystalline solid | |

| SMILES | OC(=O)Cc1c(F)cccc1F | |

| InChI Key | FUGDCKXBUZFEON-UHFFFAOYSA-N |

Synthesis of this compound